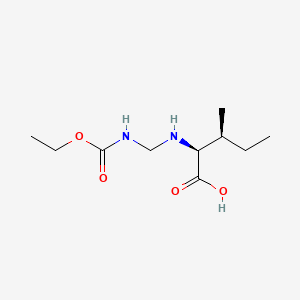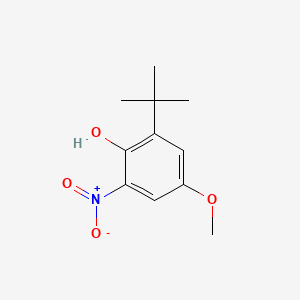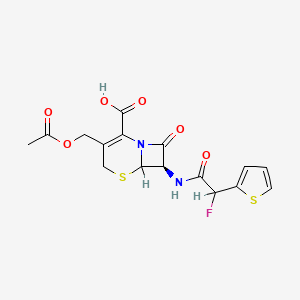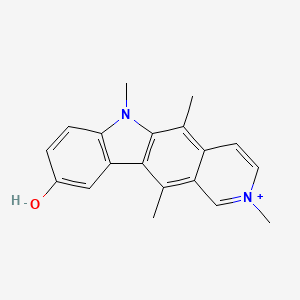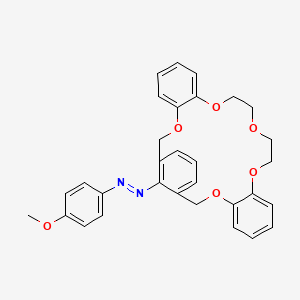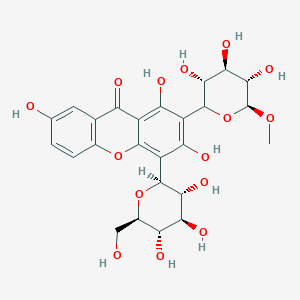
3-Methyl-1-phenylbutan-2-ol
Overview
Description
3-Methyl-1-phenylbutan-2-ol is an organic compound with the molecular formula C11H16O It is a secondary alcohol characterized by a phenyl group attached to the second carbon of a butanol chain, with a methyl group on the third carbon
Mechanism of Action
Target of Action:
The primary target of 3-Methyl-1-phenylbutan-2-ol is likely an enzyme or receptor involved in cellular processes. Unfortunately, specific information about the exact target remains limited .
Mode of Action:
This compound: interacts with its target through a process called dehydration. In this reaction, the alcohol group (-OH) is removed, resulting in the formation of a double bond. The specific mechanism involves the following steps:
- Rearrangement : The carbocation rearranges to a more stable form. In the case of This compound , resonance stabilization due to the phenyl group and inductive effects from the methyl group contribute to the stability of the resulting carbocation .
Pharmacokinetics (ADME Properties):
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. For instance, pH changes may affect the protonation step during dehydration.
: Chemistry Stack Exchange: Dehydration of an alcohol (this compound) : Chemistry Stack Exchange: Dehydration reaction of an alcohol, 2,3-dimethyl-2-phenylbutan-1-ol : [DrugBank Online: (2R)-3-Methyl-1-phenyl-2-butanyl (2S)-1-oxo-2 …
Biochemical Analysis
Biochemical Properties
3-Methyl-1-phenylbutan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, including alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. This interaction is crucial for the metabolism of alcohols in biological systems. Additionally, this compound can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics and endogenous compounds .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving the activation of protein kinase C (PKC). This activation can lead to changes in gene expression and cellular metabolism. Furthermore, this compound can modulate the activity of ion channels, impacting cellular excitability and neurotransmitter release .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, its interaction with alcohol dehydrogenases involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the enzyme-substrate complex. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing cognitive function and reducing oxidative stress. At high doses, it can be toxic, leading to adverse effects such as liver damage and neurotoxicity. These threshold effects highlight the importance of dosage control in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by alcohol dehydrogenases and cytochrome P450 enzymes, leading to the formation of metabolites such as 3-Methyl-1-phenylbutan-2-one. These metabolic reactions can affect the overall metabolic flux and levels of various metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), influencing its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Post-translational modifications and targeting signals can direct this compound to specific organelles, affecting its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-1-phenylbutan-2-ol can be synthesized through several methods, including:
-
Grignard Reaction: : One common method involves the reaction of phenylmagnesium bromide with 3-methylbutan-2-one. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{MgBr} + \text{CH}_3\text{COCH}_2\text{CH}_3 \rightarrow \text{C}_6\text{H}_5\text{CH(OH)CH}_2\text{CH}_3 ] This reaction requires anhydrous conditions and is typically carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
-
Reduction of Ketones: : Another method involves the reduction of 3-methyl-1-phenylbutan-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is as follows: [ \text{C}_6\text{H}_5\text{COCH}_2\text{CH}_3 + \text{NaBH}_4 \rightarrow \text{C}_6\text{H}_5\text{CH(OH)CH}_2\text{CH}_3 ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methyl-1-phenylbutan-2-one using oxidizing agents such as chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).
Reduction: It can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromic acid, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 3-Methyl-1-phenylbutan-2-one.
Reduction: 3-Methyl-1-phenylbutane.
Substitution: 3-Methyl-1-phenylbutan-2-yl chloride or bromide.
Scientific Research Applications
3-Methyl-1-phenylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: The compound is used in the manufacture of fine chemicals and as a solvent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-phenylbutan-2-ol: Similar structure but with the methyl group on the second carbon.
3-Phenyl-2-butanol: Lacks the methyl group on the third carbon.
1-Phenyl-2-butanol: The phenyl group is attached to the first carbon.
Uniqueness
3-Methyl-1-phenylbutan-2-ol is unique due to the presence of both a phenyl group and a methyl group on the butanol chain, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
3-methyl-1-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLKKLSCQQGOEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862382 | |
| Record name | Benzeneethanol, .alpha.-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705-58-8 | |
| Record name | α-(1-Methylethyl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=705-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Isopropyl-phenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 705-58-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneethanol, .alpha.-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneethanol, .alpha.-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-phenylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-ISOPROPYL-PHENETHYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N06AQ6J88Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of research on 3-Methyl-1-phenylbutan-2-ol?
A1: Current research primarily focuses on evaluating this compound as a fragrance material []. This includes aspects like its scent profile, safety in fragrance applications, and potential allergenic properties.
Q2: Where can I find more information about the safety and potential risks associated with this compound in fragrance applications?
A2: The provided research article, "Fragrance material review on this compound," likely contains information regarding safety evaluations and potential risks associated with this compound's use in fragrances []. Consulting this review would be a good starting point for further investigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B1194003.png)
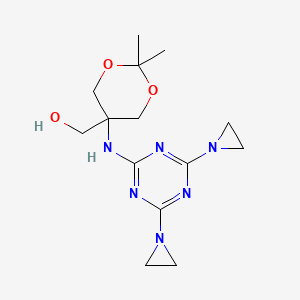
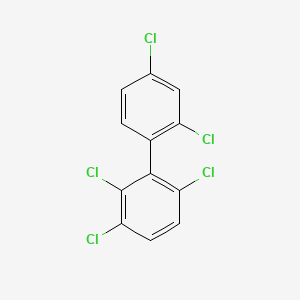
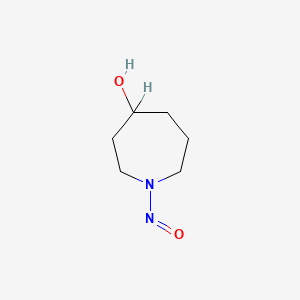


![[8-Hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbut-2-enoate](/img/structure/B1194011.png)
